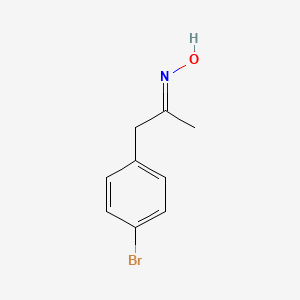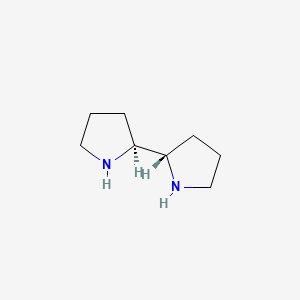
Tridec-2-enoic acid
Descripción general
Descripción
(Z)-Tridec-2-enoic acid is an unsaturated fatty acid with a double bond located at the second carbon atom in the Z (cis) configuration. This compound is part of a broader class of fatty acids that play significant roles in various biological and industrial processes. Its unique structure, characterized by the presence of a double bond, imparts distinct chemical and physical properties that make it valuable in multiple applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tridec-2-enoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of polyunsaturated fatty acids derived from natural oils. This process involves the selective hydrogenation of the double bonds under controlled conditions to achieve the desired configuration and chain length.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-Tridec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the double bond to form tridecanoic acid.
Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms at the double bond, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Tridecanoic acid.
Substitution: Halogenated tridecenoic acids.
Aplicaciones Científicas De Investigación
(Z)-Tridec-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of reaction mechanisms.
Biology: This compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of surfactants, lubricants, and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism by which Tridec-2-enoic acid exerts its effects involves its interaction with cellular membranes and enzymes. The double bond in its structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a ligand for certain receptors and enzymes, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
(E)-Tridec-2-enoic acid: The E (trans) isomer of tridec-2-enoic acid, which has different physical and chemical properties due to the different configuration of the double bond.
Tridecanoic acid: The saturated analog of this compound, lacking the double bond and thus having different reactivity and applications.
Other unsaturated fatty acids: Such as oleic acid and linoleic acid, which have different chain lengths and positions of double bonds.
Uniqueness: (Z)-Tridec-2-enoic acid is unique due to its specific double bond configuration, which imparts distinct properties compared to its isomers and analogs. This uniqueness makes it valuable in specific applications where the Z configuration is crucial for the desired chemical or biological activity.
Propiedades
IUPAC Name |
tridec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVYBECSNBLQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865638 | |
| Record name | Tridec-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Phenyl-thieno[2,3-c]pyridine](/img/new.no-structure.jpg)





![(4S)-3-[(2R,3R)-4-Chloro-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B1149456.png)
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B1149460.png)
![3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide](/img/structure/B1149462.png)
